2-(3-Cyano-phenyl)-nicotinic acid methyl ester
Overview
Description
2-(3-Cyano-phenyl)-nicotinic acid methyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a nicotinic acid methyl ester moiety
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
The mode of action of 2-(3-Cyano-phenyl)-nicotinic acid methyl ester is likely related to its potential role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation may also occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that suzuki–miyaura cross-coupling reactions, in which this compound may participate, are widely applied in carbon–carbon bond-forming reactions . These reactions are crucial for the synthesis of a wide range of organic compounds.
Pharmacokinetics
It is known that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
It is known that compounds involved in suzuki–miyaura cross-coupling reactions can contribute to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by the presence of water, as boronic acids and their esters are known to be only marginally stable in water . Additionally, the compound’s participation in Suzuki–Miyaura cross-coupling reactions suggests that its action and efficacy may be influenced by the presence of palladium catalysts and organoboron reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-phenyl)-nicotinic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-cyanobenzaldehyde and methyl nicotinate.
Condensation Reaction: The 3-cyanobenzaldehyde undergoes a condensation reaction with methyl nicotinate in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Processes: Utilizing efficient catalysts to enhance the reaction rate and selectivity.
Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-phenyl)-nicotinic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Cyano-phenyl)-nicotinic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(3-Cyano-phenyl)-nicotinic acid methyl ester can be compared with other similar compounds, such as:
2-(4-Cyano-phenyl)-nicotinic acid methyl ester: Differing by the position of the cyano group on the phenyl ring.
2-(3-Amino-phenyl)-nicotinic acid methyl ester: Featuring an amino group instead of a cyano group.
2-(3-Methoxy-phenyl)-nicotinic acid methyl ester: Containing a methoxy group in place of the cyano group.
Properties
IUPAC Name |
methyl 2-(3-cyanophenyl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)12-6-3-7-16-13(12)11-5-2-4-10(8-11)9-15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHNVBZYRNYGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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